
PAMP-12 (unmodified) (TFA)
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Overview
Description
PAMP-12 (unmodified) (TFA) is an endogenous peptide known for its potent agonistic activity on the Mas-related G-protein-coupled receptor member X2 (MRGPRX2). This compound induces hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
PAMP-12 (unmodified) (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of PAMP-12 (unmodified) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
2.1. C-terminal Amidation
The peptide’s C-terminal amide (Arg-NH₂) is critical for its biological activity. This modification is introduced during synthesis via:
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Amide resin coupling : Direct attachment of the C-terminal amino acid to an amide linker, preventing carboxyl termination .
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Post-synthesis amidation : Reaction of the carboxyl group with ammonia or amines under basic conditions .
2.2. Oxidation of Tryptophan
The Trp residue at position 5 (sequence: FRKKWNKWALSR) is susceptible to oxidation under acidic conditions (e.g., TFA cleavage) . This could lead to:
Stability and Storage
Analytical Characterization
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Mass Spectrometry : Confirms sequence and absence of unintended modifications .
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HPLC Behavior : Deamidated variants elute later than unmodified peptides under formic acid conditions, while TFA reduces resolution .
Research Findings
Scientific Research Applications
PAMP-12 (unmodified) (TFA) is a peptide with several research applications, displaying antimicrobial activity and hypotensive effects . It is derived from amino acids 9 to 20 of proadrenomedullin and acts as an agonist of Mas-related GPRX2 (MRGPRX2) .
Scientific Research Applications
Antimicrobial Activity: PAMP-12 (human, porcine) exhibits potent antimicrobial activity against standard bacterial strains. Its mechanism of action involves targeting bacterial DNA rather than disrupting the microbial cell membrane .
Cardiovascular Control: Research indicates that PAMP-12, a component of ir-PAMP, is processed from the adrenomedullin precursor and may participate in cardiovascular control . Intravenous injections of PAMP-12 in anesthetized rats resulted in a significant hypotensive effect, comparable to that of PAMP-20 .
MRGPRX2 Receptor Agonist: PAMP-12 (human, porcine) is an endogenous peptide agonist of MRGPRX2 with an EC50 of 57.2 nM . It has been shown to cause a dose-dependent calcium release from MRGPRX2 expressing cells .
Kinesin Activation: PAMP increases kinesin's ATPase activity and the relative speed between kinesins and microtubules . PAMP(12-20) is the smallest peptide retaining function, whereas PAMP (13-20) completely loses such activity .
Case Studies
Hypotensive Effect in Rats: Intravenous injections of PAMP-12 in anesthetized rats showed a significant hypotensive effect in a dose-dependent manner, comparable to that of PAMP-20 .
In vivo studies: Intravital stains followed by time-lapse microscopy analysis revealed that mitochondrial speed inside neurons lacking PAMP was significantly slower than in cells expressing the peptide. External addition of synthetic PAMP reversed this phenotype in PAMP-null neurons .
Gliding assays: In the absence of peptides (negative control), the microtubules glided over the immobilized kinesins at 0.191 ± 0.009 μm/min. In the presence of 10 μm PAMP, the speed increased to 0.274 ± 0.006 μm/min. When PAMP (12–20) was added at the same concentration, a speed of 0.285 ± 0.017 μm/min was achieved .
Data Table
Mechanism of Action
PAMP-12 (unmodified) (TFA) exerts its effects by binding to the MRGPRX2 receptor, a G-protein-coupled receptor. This binding inhibits the secretion of catecholamines from sympathetic nerve endings and adrenal chromaffin cells, leading to a decrease in blood pressure . The molecular pathway involves the inhibition of G-protein signaling and subsequent reduction in catecholamine release .
Comparison with Similar Compounds
Similar Compounds
Adrenomedullin: Another peptide with vasodilative properties but acts through different receptors.
Proadrenomedullin N-terminal 20 peptide (PAMP): A precursor to PAMP-12 with broader activity.
Calcitonin gene-related peptide (CGRP): Shares some functional similarities but has different receptor targets.
Uniqueness
PAMP-12 (unmodified) (TFA) is unique in its specific agonistic activity on MRGPRX2 and its potent hypotensive effects through catecholamine inhibition .
Q & A
Basic Research Questions
Q. What is the primary biological role of PAMP-12 (unmodified) (TFA) in cardiovascular regulation?
PAMP-12 (unmodified) (TFA) is an endogenous peptide derived from the adrenal medulla that induces hypotension by dual mechanisms: (1) agonizing MAS-related G protein-coupled receptor X2 (MRGPRX2) (EC₅₀ = 41–57.2 nM for calcium mobilization and cAMP inhibition in CHO cells) and (2) antagonizing nicotinic acetylcholine receptors (nAChRs) to inhibit catecholamine release (IC₅₀ = 0.39–1.3 µM in bovine adrenal chromaffin cells) . Its structural sequence corresponds to residues 9–20 of human PAMP-20, a proadrenomedullin-derived peptide .
Q. Which experimental models are validated for studying PAMP-12 (unmodified) (TFA)'s hypotensive effects?
Key models include:
- In vitro :
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CHO cells expressing human MRGPRX2 for cAMP and calcium flux assays .
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Primary bovine adrenal chromaffin cells for measuring catecholamine secretion and ion influx .
- In vivo :
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Normotensive rats (10–50 nmol/kg doses, intravenous administration) for monitoring mean arterial pressure reductions .
Model Parameter Measured Key Findings CHO-MRGPRX2 cAMP inhibition EC₅₀ = 57.2 nM CHO-MRGPRX2 Calcium mobilization EC₅₀ = 41 nM Bovine chromaffin cells Catecholamine release inhibition IC₅₀ = 1.3 µM
Q. What structural features of PAMP-12 (unmodified) (TFA) contribute to its receptor interactions?
The peptide comprises 12 amino acids (residues 9–20 of PAMP-20) with a molecular formula of C₇₇H₁₁₉N₂₅O₁₄·CF₃COOH and a molecular weight of 1618.93 g/mol. Its activity depends on conserved residues critical for MRGPRX2 binding and nAChR antagonism, as shown by alanine scanning mutagenesis studies .
Advanced Research Questions
Q. How can researchers validate the receptor specificity of PAMP-12 (unmodified) (TFA) for MRGPRX2?
- Methodology :
Use CHO cells transfected with MRGPRX1, X2, X3, or X2.
Measure cAMP accumulation and calcium mobilization after PAMP-12 treatment.
Compare responses: PAMP-12 activates MRGPRX2 (EC₅₀ = 41–57.2 nM) but shows no activity on MRGPRX1, X3, or X4 at 1 µM .
- Controls : Include selective agonists/antagonists (e.g., compound 48/80 for MRGPRX2) to confirm receptor engagement .
Q. What methodological considerations are critical when translating in vitro efficacy to in vivo models?
- Dose calibration : Rat doses (10–50 nmol/kg) should account for pharmacokinetic factors (e.g., plasma protein binding, clearance).
- Administration route : Intravenous delivery ensures bioavailability for acute blood pressure measurements .
- Endpoint validation : Pair invasive arterial pressure monitoring with telemetry for longitudinal data .
Q. How should researchers resolve discrepancies in PAMP-12’s inhibitory effects on catecholamine pathways?
PAMP-12 inhibits carbachol-induced catecholamine release (via nAChR antagonism) but not histamine-triggered release. To address this:
- Experimental design :
Pre-treat cells with selective nAChR (e.g., α-bungarotoxin) or histamine receptor antagonists.
Quantify catecholamine secretion via HPLC or fluorescence assays .
- Data interpretation : The specificity for nAChRs highlights its role in modulating sympathetic neurotransmission, not mast cell-derived histamine pathways .
Q. What storage and handling protocols ensure PAMP-12 (unmodified) (TFA) stability in experiments?
- Storage :
Properties
Molecular Formula |
C79H119F3N24O17 |
---|---|
Molecular Weight |
1733.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H118N24O15.C2HF3O2/c1-43(2)35-58(71(111)101-62(42-102)74(114)96-57(75(115)116)29-18-34-88-77(85)86)97-64(104)44(3)91-70(110)59(37-46-40-89-51-23-9-7-21-48(46)51)98-69(109)55(27-13-16-32-80)95-73(113)61(39-63(82)103)100-72(112)60(38-47-41-90-52-24-10-8-22-49(47)52)99-68(108)54(26-12-15-31-79)94-66(106)53(25-11-14-30-78)93-67(107)56(28-17-33-87-76(83)84)92-65(105)50(81)36-45-19-5-4-6-20-45;3-2(4,5)1(6)7/h4-10,19-24,40-41,43-44,50,53-62,89-90,102H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,103)(H,91,110)(H,92,105)(H,93,107)(H,94,106)(H,95,113)(H,96,114)(H,97,104)(H,98,109)(H,99,108)(H,100,112)(H,101,111)(H,115,116)(H4,83,84,87)(H4,85,86,88);(H,6,7)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1 |
InChI Key |
QPPYEVSKIREIBH-DRWCHAHRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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